1,2,4-Triazolo[3,4-b]benzothiazole

PARP inhibition DNA damage response selectivity profiling

1,2,4-Triazolo[3,4-b]benzothiazole (TBT) is a fused tricyclic nicotinamide mimic competing with NAD⁺ in the binding pocket of human PARP enzymes. Its sulfur-containing benzothiazole fusion and specific [3,4-b] geometry confer a binding orientation unattainable by alternative triazole-fused scaffolds (e.g., triazoloquinolines). This core enables substitution-dependent isoform selectivity: 3-hydroxy derivatives provide PARP2 selectivity over PARP1, while 3-amino derivatives achieve nanomolar mono-ART inhibition (PARP10 IC₅₀ = 7.8 nM; first-in-class PARP12 probes). Beyond PARP tool compounds, mercapto-appended TBT derivatives show anti-TB activity (MIC 1.6–12.5 μg/mL) with low cytotoxicity. Procure this ≥95% pure unsubstituted scaffold as a structurally novel starting point for selective probe discovery, anti-TB lead optimization, or agrochemical fungicide programs distinct from the non-EU-approved tricyclazole chemotype.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
CAS No. 247-92-7
Cat. No. B1266817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo[3,4-b]benzothiazole
CAS247-92-7
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=NN=C3S2
InChIInChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H
InChIKeyBGFURDBGMRKOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazolo[3,4-b]benzothiazole (CAS 247-92-7): Procurement Specifications and Research Scaffold Overview


1,2,4-Triazolo[3,4-b]benzothiazole (CAS 247-92-7; molecular formula C8H5N3S; molecular weight 175.21 g/mol; melting point 174.5–177°C) is a fused tricyclic heteroaromatic scaffold comprising a 1,2,4-triazole ring fused to a benzothiazole system . The unsubstituted core structure serves as a versatile nicotinamide mimic that competes with the natural substrate in the binding pocket of human poly- and mono-ADP-ribosylating enzymes [1]. The compound is commercially available at ≥95% purity for research applications, with recrystallization from chloroform providing the purified material .

Why 1,2,4-Triazolo[3,4-b]benzothiazole Cannot Be Interchanged with Alternative Triazole-Fused Heterocycles


The [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold cannot be substituted by structurally related triazole-fused heterocycles without significant loss of function, as demonstrated by direct comparative enzymology and structural biology data. The specific ring fusion geometry and sulfur-containing benzothiazole moiety confer a unique binding orientation in the nicotinamide pocket of PARP enzymes that is not replicated by alternative scaffolds such as 1,2,4-triazolo[4,3-a]quinolines, 1,2,4-triazolo[4,3-a]quinoxalines, or monocyclic triazole-benzothiazole conjugates [1][2]. Crystal structures of TBT analogs bound to TNKS2, PARP2, PARP14, and PARP15 confirm that the scaffold engages the nicotinamide-binding pocket via a competition mechanism that is exquisitely sensitive to substitution pattern, with 3-amino derivatives achieving nanomolar potency against mono-ARTs while 3-hydroxy derivatives selectively target poly-ARTs [3]. This substitution-dependent selectivity profile is a direct consequence of the TBT scaffold geometry and cannot be recapitulated by alternative fused systems.

1,2,4-Triazolo[3,4-b]benzothiazole: Quantified Differentiation Evidence for Scientific Procurement Decisions


PARP2-Selective Inhibition with 13-Fold Discrimination Over PARP1 Using Hydroxy-Substituted TBT Derivatives

The 3-hydroxy-substituted TBT derivative compound 16 (OUL245) demonstrates a PARP2 IC50 of 44 nM with a 13-fold selectivity over highly similar PARP1 [1]. This selectivity is further reflected in tankyrase inhibition, where TNKS2 inhibition is 4-fold higher than TNKS1 [1]. This isoform discrimination profile is distinct from clinically approved PARP inhibitors such as olaparib, which exhibits potent dual PARP1/PARP2 inhibition with IC50 values of 5 nM and 1 nM respectively (PARP1/PARP2 selectivity fold of approximately 1–3) [2].

PARP inhibition DNA damage response selectivity profiling medicinal chemistry

First-in-Class PARP12 Inhibition and Record PARP10 Potency with 3-Amino-Substituted TBT Derivatives

The 3-amino-substituted TBT derivative compound 27 (OUL232) is the most potent PARP10 inhibitor described to date with an IC50 of 7.8 nM and represents the first PARP12 inhibitor ever reported [1][2]. This compound, along with derivative 21 (OUL243), inhibits mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar potencies [1]. By contrast, clinically established PARP inhibitors such as olaparib, niraparib, and rucaparib are primarily active against PARP1 and PARP2, with limited or no reported activity against PARP10 and PARP12 [3].

PARP12 inhibitor PARP10 inhibitor mono-ADP-ribosyltransferases first-in-class

Absence of Inherent Cellular Cytotoxicity Combined with Favorable ADME Properties

The TBT scaffold does not possess inherent cell toxicity, and TBT-derived inhibitors can enter cells and engage with target proteins [1][2]. This favorable cytotoxicity profile is accompanied by demonstrated ADME (absorption, distribution, metabolism, excretion) properties suitable for drug development [1]. In contrast, many PARP-targeting scaffolds in early discovery exhibit cytotoxicity independent of target engagement, complicating SAR interpretation. For context, the agricultural derivative tricyclazole (5-methyl-TBT) carries acute oral toxicity warnings with LD50 values of 314 mg/kg (rat) and 245 mg/kg (mouse) [3], highlighting that methylation at the 5-position introduces toxicity not present in the unsubstituted scaffold or 3-substituted derivatives.

cytotoxicity ADME drug-like properties cell permeability

Anti-Tubercular Activity of Mercapto-Triazolobenzothiazole Derivatives with MIC Values of 1.6–12.5 μg/mL

Pyrrolidine- and piperidine-appended benzothiazolyltriazole derivatives demonstrated anti-tubercular activity against Mycobacterium tuberculosis with MIC values ranging from 1.6 to 12.5 μg/mL, while being non-toxic to normal cells at concentrations up to 238 μg/mL [1]. Compound 7b (7-CH3 with pyrrolidine) emerged as a hit molecule with additional antimicrobial and anti-inflammatory activities in vitro [1]. By comparison, the standard first-line anti-TB drug isoniazid exhibits MIC values of 0.02–0.2 μg/mL against drug-sensitive M. tuberculosis [2]; however, the TBT derivatives offer a structurally distinct chemotype for combating drug-resistant strains.

anti-tubercular Mycobacterium tuberculosis antimicrobial SAR

Antifungal Activity of 3-Aryl-TBT Derivatives Against Agricultural Pathogens with Moderate Inhibition Rates

Eighteen novel 3-aryl-substituted 1,2,4-triazolo[3,4-b]benzothiazoles were synthesized and evaluated for antifungal activity, with selected compounds showing moderate inhibition against Rhizoctonia solani, Ascochyta citrullina, Fusarium oxysporum f.sp. cubense, and Colletotrichum nicotianae [1]. Inhibition rates for the most active compounds against these pathogens ranged from 10% to 50% at 50 μg/mL [1]. In comparison, the commercial TBT-derived fungicide tricyclazole (5-methyl-TBT) exhibits EC50 values ranging from 0.06 to 1.12 mg/L against Magnaporthe grisea [2], but is not approved for use in the European Union due to toxicity concerns [3].

antifungal agricultural fungicide Rhizoctonia solani crop protection

1,2,4-Triazolo[3,4-b]benzothiazole: Validated Research and Industrial Application Scenarios


PARP Isoform-Selective Probe Development for DNA Damage Response Research

Researchers investigating PARP2-specific biology or seeking to dissect poly- versus mono-ADP-ribosylation pathways can utilize the TBT scaffold to generate isoform-selective probes. The 3-hydroxy derivative (OUL245) provides 13-fold PARP2 selectivity over PARP1 [1], while 3-amino derivatives (OUL232/OUL243) achieve nanomolar inhibition of mono-ARTs including PARP10 (IC50 = 7.8 nM) and first-in-class PARP12 inhibition [1][2]. This substitution-dependent selectivity enables tool compound development that cannot be achieved with pan-PARP inhibitors like olaparib (PARP1/2 IC50 ~1–5 nM with minimal isoform discrimination) .

Novel Anti-Tubercular Lead Discovery with Structurally Distinct Chemotype

Medicinal chemistry programs targeting drug-resistant Mycobacterium tuberculosis can employ the TBT scaffold as a structurally novel starting point for lead optimization. Pyrrolidine- and piperidine-appended mercapto-triazolobenzothiazole derivatives demonstrate MIC values of 1.6–12.5 μg/mL against M. tuberculosis while maintaining low cytotoxicity (normal cell IC50 = 238 μg/mL) [1]. This chemotype is structurally unrelated to existing first-line anti-TB agents such as isoniazid (MIC = 0.02–0.2 μg/mL) [2], offering a new chemical space for developing agents effective against drug-resistant strains.

Next-Generation Agricultural Fungicide Development via 3-Position Derivatization

Agrochemical research programs seeking fungicidal leads with improved safety profiles relative to tricyclazole (5-methyl-TBT; not EU-approved; acute oral LD50 = 314 mg/kg rat) can explore 3-aryl-substituted TBT derivatives [1][2]. These compounds demonstrate moderate inhibition (10–50% at 50 μg/mL) against Rhizoctonia solani, Fusarium oxysporum, and other agricultural pathogens [1]. The 3-position derivatization strategy provides access to structurally diversified analogs with antifungal activity profiles distinct from the 5-methyl substitution pattern of tricyclazole [2].

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